molecular formula C9H16N2 B13169737 1-Aminocyclooctanecarbonitrile

1-Aminocyclooctanecarbonitrile

Cat. No.: B13169737
M. Wt: 152.24 g/mol
InChI Key: OIDFXMAGNWNQPL-UHFFFAOYSA-N
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Description

1-Aminocyclooctanecarbonitrile is an eight-membered cyclic compound featuring both an amine (-NH₂) and a nitrile (-CN) functional group attached to the same carbon atom. Aminocarbonitriles are valued as intermediates in drug discovery due to their ability to participate in diverse reactions, such as cycloadditions and nucleophilic substitutions .

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1-aminocyclooctane-1-carbonitrile

InChI

InChI=1S/C9H16N2/c10-8-9(11)6-4-2-1-3-5-7-9/h1-7,11H2

InChI Key

OIDFXMAGNWNQPL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)(C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminocyclooctane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with hydroxylamine to form cyclooctanone oxime, which is then dehydrated to produce cyclooctanenitrile. The nitrile group is subsequently reduced to form 1-aminocyclooctane-1-carbonitrile. This process typically requires the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation under specific conditions .

Industrial Production Methods: Industrial production of 1-aminocyclooctane-1-carbonitrile often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Aminocyclooctane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

1-Aminocyclooctane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-aminocyclooctane-1-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Properties

Table 1: Molecular Characteristics of Selected Aminocarbonitriles

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Key Substituents
1-Aminocyclopropanecarbonitrile HCl C₄H₅N₂·HCl 132.5 3 -NH₂, -CN
1-Aminocyclobutanecarbonitrile C₅H₈N₂ 96.13 4 -NH₂, -CN
1-Aminocyclopentanecarbonitrile HCl C₆H₁₀N₂·HCl 146.62 5 -NH₂, -CN
1-(4-Aminophenyl)cyclopentanecarbonitrile C₁₂H₁₄N₂ 186.26 5 -NH₂ (aryl), -CN
Bicyclo[1.1.1]pentane-1-carbonitrile C₆H₈N₂ 108.14 Bicyclic -NH₂, -CN

Key Observations :

  • Ring Size and Strain : Smaller rings (e.g., cyclopropane) exhibit higher ring strain, increasing reactivity. Larger rings like cyclooctane may offer conformational flexibility, influencing binding in biological systems.

Table 2: Toxicity Data for Selected Compounds

Compound Name LD₅₀ (Oral, Rat) Hazardous Byproducts
1-Aminocyclopropanecarboxylic Acid* 64 g/kg CO, CO₂, NOₓ
1-Aminocyclopropanecarbonitrile HCl Not reported Likely similar to analogs
1-Azabicyclo[2.2.2]octane-3-carbonitrile Not reported Not specified

Note: Toxicity data for carbonitriles is sparse, but carboxylic acid analogs (e.g., 1-Aminocyclopropanecarboxylic Acid) suggest moderate acute toxicity. Hydrochloride salts may require handling precautions due to corrosivity .

Biological Activity

1-Aminocyclooctanecarbonitrile is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and the implications for various fields, particularly in medicinal chemistry and pharmacology. The compound's structure, which includes an amino group and a nitrile functional group, suggests a variety of interactions with biological targets.

Chemical Structure and Properties

This compound is characterized by its unique cyclic structure, which influences its reactivity and biological interactions. The presence of both an amino group and a nitrile group allows for diverse chemical reactions, including:

  • Nucleophilic substitutions due to the amino group.
  • Hydrogen bonding capabilities with biological macromolecules.
  • Potential for oxidation and reduction reactions , which can modify its biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, influencing their function. Additionally, the nitrile group may participate in electronic interactions that stabilize enzyme-substrate complexes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.
  • Neuropharmacological Effects : Its structural similarity to known neuroactive compounds positions it as a potential modulator of neurotransmitter systems, particularly those involving NMDA receptors.
  • Antitumor Activity : Some derivatives of cyclooctane compounds have shown promise in inhibiting tumor growth, suggesting that this compound could have similar effects.

Case Studies and Research Findings

Several studies have explored the biological implications of cycloalkane derivatives related to this compound:

  • Antimicrobial Activity : A study demonstrated that analogs of cyclooctane compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes .
  • Neuropharmacological Studies : Research on related compounds indicated that they could act as antagonists at NMDA receptors, which are critical in synaptic plasticity and memory function. This suggests potential applications in treating neurodegenerative diseases .
  • Antitumor Research : Investigations into cyclobutane derivatives have revealed their ability to induce apoptosis in cancer cells by inhibiting tubulin polymerization. This mechanism may also be applicable to this compound due to structural similarities .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalNMDA receptor antagonism
AntitumorInduction of apoptosis in cancer cells

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